molecular formula C25H27N7O3 B8236929 3-Deamino 3-Hydroxy Linagliptin

3-Deamino 3-Hydroxy Linagliptin

Cat. No.: B8236929
M. Wt: 473.5 g/mol
InChI Key: QAHWUJQHJPWQGS-QGZVFWFLSA-N
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Description

3-Deamino 3-Hydroxy Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of an amino group and the presence of a hydroxyl group at the third position of the Linagliptin molecule. The modification in its structure potentially alters its pharmacological properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deamino 3-Hydroxy Linagliptin involves several steps, starting from the parent compound Linagliptin. The process typically includes:

    Hydroxylation: Introduction of a hydroxyl group at the third position.

    Deamination: Removal of the amino group from the third position.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired modifications are achieved without affecting other parts of the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large quantities of reagents and catalysts are used in reactors to carry out the hydroxylation and deamination steps.

    Purification: The product is purified using techniques such as crystallization, chromatography, and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Deamino 3-Hydroxy Linagliptin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with a ketone group at the third position.

    Reduced Derivatives: Compounds with different functional groups at the third position.

    Substituted Derivatives: Compounds with various substituents replacing the hydroxyl group.

Scientific Research Applications

3-Deamino 3-Hydroxy Linagliptin has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for studying the effects of structural modifications on DPP-4 inhibitors.

    Biology: Investigated for its potential effects on cellular processes and enzyme interactions.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications in treating diabetes and other metabolic disorders.

    Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes.

Mechanism of Action

3-Deamino 3-Hydroxy Linagliptin exerts its effects by inhibiting the DPP-4 enzyme, similar to Linagliptin. The inhibition of DPP-4 slows the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased insulin secretion and decreased glucagon secretion, leading to improved glucose homeostasis. The molecular targets include the active site of the DPP-4 enzyme, where the compound forms hydrogen bonds and other interactions to inhibit its activity .

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: The parent compound with an amino group at the third position.

    Sitagliptin: Another DPP-4 inhibitor with a different structural framework.

    Saxagliptin: A DPP-4 inhibitor with a distinct chemical structure.

    Vildagliptin: A DPP-4 inhibitor with a unique xanthine-based structure.

Uniqueness

3-Deamino 3-Hydroxy Linagliptin is unique due to the absence of the amino group and the presence of a hydroxyl group at the third position. This structural modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in the field of diabetes treatment .

Properties

IUPAC Name

7-but-2-ynyl-8-[(3R)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHWUJQHJPWQGS-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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